molecular formula C12H8Cl3FN4O B3041124 N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide CAS No. 261623-03-4

N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide

Cat. No. B3041124
M. Wt: 349.6 g/mol
InChI Key: RBKQBVOIOSZHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide, also known as DCPC, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPC is a hydrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses and cell survival.

Biochemical And Physiological Effects

N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide has also been shown to inhibit the expression of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antifungal, and antibacterial properties. However, there are also limitations to its use. N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the toxicity and safety of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide in humans have not been fully evaluated.

Future Directions

There are several future directions for the study of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide. One potential direction is the development of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide-based drugs for the treatment of cancer and other diseases. Another direction is the study of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide's mechanism of action, which could lead to the development of new drugs that target the same pathways. Additionally, more research is needed to evaluate the safety and toxicity of N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide in humans. Overall, N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide is a promising compound that has the potential to have significant applications in scientific research.

Scientific Research Applications

N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide has also been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

1-(2-chloro-6-fluoroanilino)-3-(2,6-dichloropyridin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3FN4O/c13-7-2-1-3-8(16)11(7)19-20-12(21)17-6-4-9(14)18-10(15)5-6/h1-5,19H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKQBVOIOSZHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NNC(=O)NC2=CC(=NC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluoroanilino)-3-(2,6-dichloropyridin-4-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide
Reactant of Route 2
N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide
Reactant of Route 3
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N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide
Reactant of Route 4
N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide
Reactant of Route 5
N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide
Reactant of Route 6
N1-(2,6-dichloro-4-pyridyl)-2-(2-chloro-6-fluorophenyl)hydrazine-1-carboxamide

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